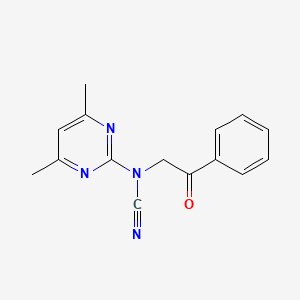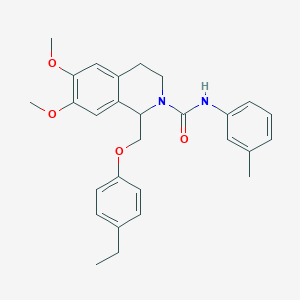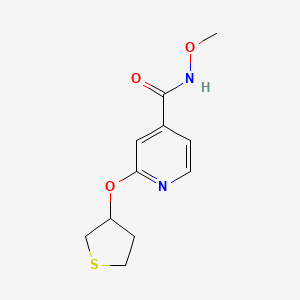
4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine, also known as Alpha-PiHP, is a synthetic cathinone . It is a positional isomer of pyrovalerone, with the methyl group shifted from the 4-position of the aromatic ring to the 4-position of the acyl chain . It has been described as an off-white solid, a white powder, and a crystalline solid .
Molecular Structure Analysis
The IUPAC name for this compound is 4-methyl-2-(1-pyrrolidinyl)pentylamine hydrochloride . The molecular weight is 206.76 . The InChI code is 1S/C10H22N2.ClH/c1-9(2)7-10(8-11)12-5-3-4-6-12;/h9-10H,3-8,11H2,1-2H3;1H .Physical And Chemical Properties Analysis
The compound is described as an off-white solid, a white powder, and a crystalline solid . It has a molecular weight of 206.76 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Chemical Analysis and Identification
4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine, as part of the cathinone class, has been identified and analyzed through a combination of spectroscopic studies. Spectroscopic techniques like GC-MS, IR, NMR, electronic absorption spectroscopy, and X-ray diffraction have been pivotal in examining properties of related cathinones. Notably, NMR spectra have been particularly useful in identifying diagnostic signals from methyl, N-methyl, and carbonyl groups, which are key components in the chemical structure of these substances (Nycz et al., 2016).
Synthesis and Chemical Transformations
The compound has been integral as an intermediate in the synthesis of other chemicals. For instance, it's been used in the synthesis of premafloxacin, an antibiotic with significance in veterinary medicine. The process involved stereoselective steps like Michael addition and alkylation, underlining the compound's utility in constructing complex molecular structures (Fleck et al., 2003).
Neurotransmission Studies
The compound has contributed to the understanding of neurotransmission, particularly in studying the modulation of dopamine, serotonin, and norepinephrine. It has been part of research aiming to find treatments for cocaine abuse, with studies yielding selective inhibitors for dopamine and norepinephrine transporters, which are crucial in neurotransmitter trafficking (Meltzer et al., 2006).
Organic Synthesis and Catalysis
This compound has found application in the synthesis of α,α-dioxoketene-N,S- and -N,N-acetals, with the reaction conditions affecting the conversion yields and the nature of the products obtained. This highlights the compound's role in facilitating complex organic synthesis processes (Al-Adiwish et al., 2013).
Material Chemistry and Catalysis
Its application extends to material chemistry as well, particularly in the oxidative transformation of cyclic amines to lactams, a process efficiently catalyzed by certain nanoparticles. This transformation is important for producing chemical feedstocks like 2-pyrrolidone, which are essential in industrial processes (Dairo et al., 2016).
Wirkmechanismus
Target of Action
Similar synthetic cathinones have been found to inhibit the uptake ofdopamine and norepinephrine , suggesting that these neurotransmitters could be potential targets.
Pharmacokinetics
Similar synthetic cathinones are known to be rapidly absorbed and distributed in the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
Based on the effects of similar synthetic cathinones, it may lead to increased neurotransmission due to the inhibition of dopamine and norepinephrine reuptake . This could result in stimulant effects, including increased alertness and energy.
Safety and Hazards
Zukünftige Richtungen
While specific future directions for this compound are not mentioned in the sources, it’s worth noting that synthetic cathinones are a topic of ongoing research due to their abuse potential and health risks . Further studies are needed to fully understand the effects and potential risks associated with 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine.
Eigenschaften
IUPAC Name |
4-methyl-2-pyrrolidin-1-ylpentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9(2)7-10(8-11)12-5-3-4-6-12/h9-10H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDORZLCUHIXBTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2477569.png)
![1-(2-Chlorophenyl)-4-[(4-fluoro-3-methoxy-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B2477570.png)
![2-Chloro-N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]acetamide](/img/structure/B2477573.png)
![2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine](/img/structure/B2477575.png)
![Benzoic acid,4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B2477576.png)




![N,2,4,6-tetramethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B2477586.png)

![2-(4-ethoxyphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2477588.png)
